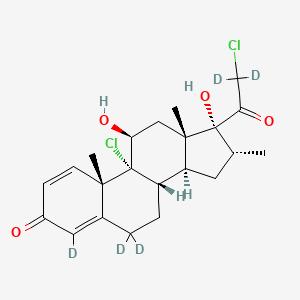
Mometasone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mometasone-d5 is a deuterium-labeled derivative of Mometasone, a synthetic corticosteroid used primarily for its anti-inflammatory properties. The incorporation of deuterium atoms into the Mometasone molecule results in this compound, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mometasone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mometasone-d5 involves the incorporation of deuterium atoms into the Mometasone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Mometasone-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically involving the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Mometasone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: this compound is used to trace the metabolic pathways and distribution of Mometasone in biological systems.
Drug Development: It helps in understanding the pharmacokinetics and pharmacodynamics of Mometasone, aiding in the development of new corticosteroid drugs.
Biological Research: this compound is used in studies involving inflammation and immune response, providing insights into the molecular mechanisms of corticosteroids.
Industrial Applications: It is used in the quality control and validation of Mometasone formulations, ensuring consistency and efficacy.
Mecanismo De Acción
Mometasone-d5 exerts its effects through the same mechanism as Mometasone. It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This binding modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins such as lipocortins. Lipocortins inhibit phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
Mometasone-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Mometasone: The non-deuterated form, widely used in clinical settings for its anti-inflammatory properties.
Fluticasone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetic properties.
Budesonide: A corticosteroid used for similar indications but with a different metabolic profile
This compound stands out due to its use in detailed pharmacokinetic studies, providing valuable insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C22H28Cl2O4 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 |
Clave InChI |
QLIIKPVHVRXHRI-QEPYKOQPSA-N |
SMILES isomérico |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)Cl)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




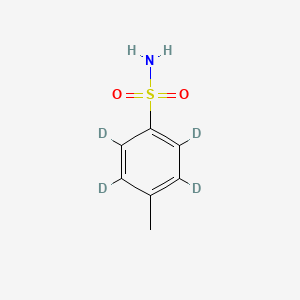
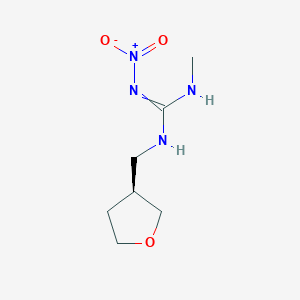
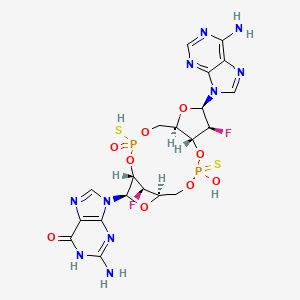
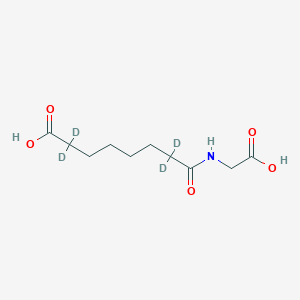

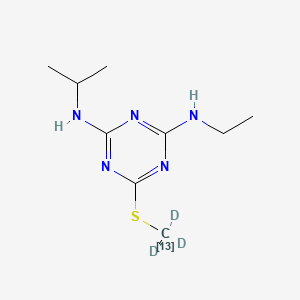
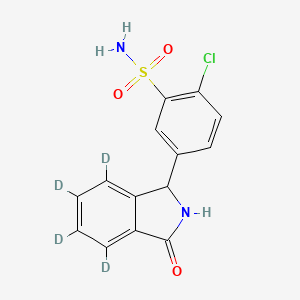
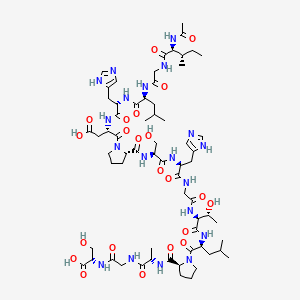
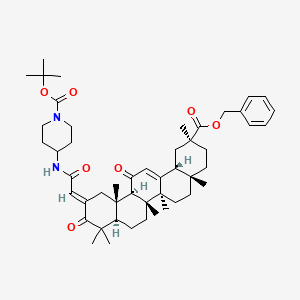
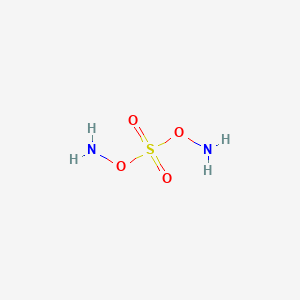
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

